molecular formula C10H15NO2S B13539852 3-Phenylbutane-1-sulfonamide

3-Phenylbutane-1-sulfonamide

Cat. No.: B13539852
M. Wt: 213.30 g/mol
InChI Key: AFCJLCASAQRTPX-UHFFFAOYSA-N
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Description

3-Phenylbutane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a phenyl-substituted butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbutane-1-sulfonamide typically involves the reaction of 3-phenylbutane-1-amine with a sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Another method involves the oxidative coupling of thiols and amines, which provides a more environmentally friendly approach .

Industrial Production Methods: In industrial settings, the production of sulfonamides often involves the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylbutane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenylbutane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylbutane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes such as dihydropteroate synthetase, which is involved in folic acid synthesis. This inhibition disrupts the production of folic acid, essential for DNA synthesis in bacteria, leading to their growth inhibition .

Comparison with Similar Compounds

Comparison: 3-Phenylbutane-1-sulfonamide is unique due to its phenyl-substituted butane chain, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

3-phenylbutane-1-sulfonamide

InChI

InChI=1S/C10H15NO2S/c1-9(7-8-14(11,12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,11,12,13)

InChI Key

AFCJLCASAQRTPX-UHFFFAOYSA-N

Canonical SMILES

CC(CCS(=O)(=O)N)C1=CC=CC=C1

Origin of Product

United States

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